Endothelin receptor antagonists are a class of drugs that block the binding of endothelin to its receptors. Endothelin is a potent vasoconstrictor peptide that plays a role in a variety of physiological and pathological processes, including hypertension, heart failure, and kidney disease. Endothelin receptor antagonists have shown promise in the treatment of these conditions. [, , , , ]
Pyrrolidine-3-carboxylic acid derivatives represent a novel class of endothelin receptor antagonists discovered through pharmacophore analysis of existing non-peptide antagonists. [] These compounds exhibit high potency and selectivity for either the endothelin A (ETA) or both ETA and ETB receptor subtypes. [, , , ]
Pyrrolidine-3-carboxylic acid-based endothelin receptor antagonists act by competitively binding to endothelin receptors (ETA and/or ETB), thereby blocking the binding of endothelin-1. [, , , , ] This inhibition prevents the activation of downstream signaling pathways responsible for vasoconstriction and other endothelin-mediated effects. The selectivity for ETA versus ETB is primarily determined by the substituent on the pyrrolidine nitrogen. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6